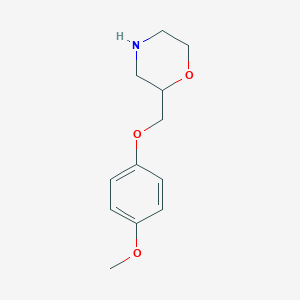
2-((4-Methoxyphenoxy)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenoxy)methyl)morpholine is an organic compound with the molecular formula C12H17NO3 It is a morpholine derivative, characterized by the presence of a methoxyphenoxy group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenoxy)methyl)morpholine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the glycidyl ether intermediate followed by reaction with morpholine. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-((4-Methoxyphenoxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Halogenated or alkylated morpholine derivatives.
科学的研究の応用
2-((4-Methoxyphenoxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Methoxyphenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
類似化合物との比較
Similar Compounds
2-((2-Ethoxyphenoxy)methyl)morpholine: Similar structure but with an ethoxy group instead of a methoxy group.
2-((4-Ethoxyphenoxy)methyl)morpholine: Similar structure with the ethoxy group in the para position.
2-((2-Methoxyphenoxy)methyl)morpholine: Similar structure with the methoxy group in the ortho position.
Uniqueness
2-((4-Methoxyphenoxy)methyl)morpholine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-[(4-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChIキー |
CPIIBXDVKCDHMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)

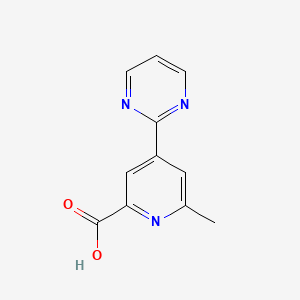
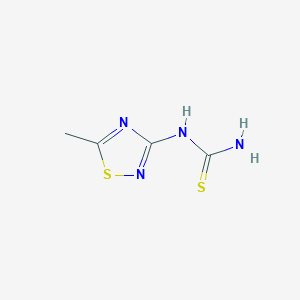
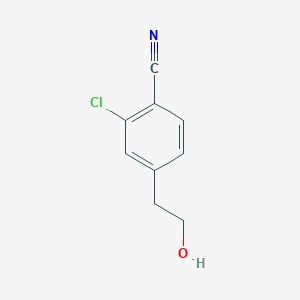
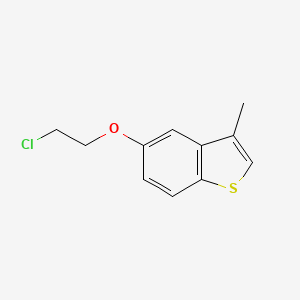
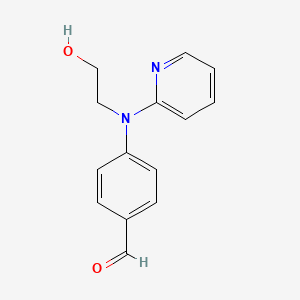
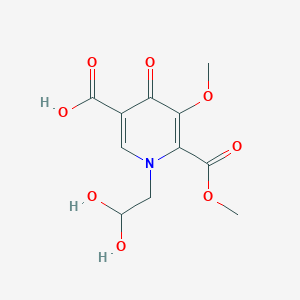
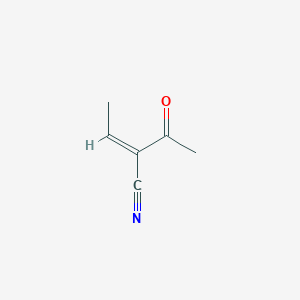
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

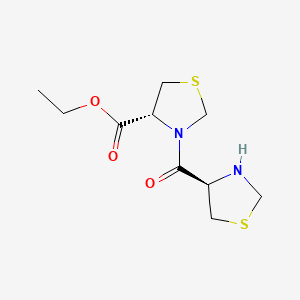

![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
